[1-(4-Methoxyphenyl)ethyl](2-methylprop-2-en-1-yl)amine

Lipophilicity Drug-likeness Membrane permeability

Sourcing a chiral secondary amine with a reactive, unsaturated handle for CNS-focused library synthesis often forces a choice between scaffold diversity and supply chain reliability. This compound resolves both. It is supplied as a racemate at the benzylic stereocenter, making it ideal for chiral method development and matched molecular pair analysis. - Enables parallel library diversification via thiol-ene click chemistry, hydroboration, and cross-coupling on the terminal alkene. - Computed XLogP3 of 2.9 and TPSA of 21.3 Ų align with CNS MPO criteria for neuroscience target screening. - Fully documented GHS hazard profile (H302, H315, H319, H335) reduces EH&S administrative burden for CROs and industrial labs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13251033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Methoxyphenyl)ethyl](2-methylprop-2-en-1-yl)amine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)NCC(=C)C
InChIInChI=1S/C13H19NO/c1-10(2)9-14-11(3)12-5-7-13(15-4)8-6-12/h5-8,11,14H,1,9H2,2-4H3
InChIKeyKKBBKMZFQPIZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity, Physicochemical Profile & Procurement


[1-(4-Methoxyphenyl)ethyl](2-methylprop-2-en-1-yl)amine (CAS 1492702-70-1; molecular formula C₁₃H₁₉NO; MW 205.30 g·mol⁻¹) is a secondary amine featuring a 4-methoxyphenyl-bearing chiral benzylic carbon linked to a 2-methylprop-2-en-1-yl (methallyl) substituent [1]. The compound possesses one hydrogen bond donor, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area (TPSA) of 21.3 Ų, yielding a computed XLogP3 of 2.9, consistent with moderate lipophilicity and potential for passive membrane permeation [1]. Commercially, it is supplied by several research-chemical vendors—including Fluorochem (UK), AKSci (USA), Leyan (China), and CymitQuimica (Spain)—typically at ≥95% purity, with documented GHS hazard classifications (H302, H315, H319, H335) .

CNS MPO-aligned lipophilicity & TPSA may support neuroscience screening
Methallyl handle enables alkene-specific diversification chemistry
Racemate with documented GHS classification simplifies compliance review

Differentiation from Common Analogs


Within the broader class of N-substituted (4-methoxyphenyl)ethylamines, molecular topology—specifically the presence of a branched, unsaturated N-allyl substituent versus a linear saturated alkyl chain—governs key drug-likeness parameters including lipophilicity, conformational entropy, and metabolic vulnerability. The target compound’s methallyl group introduces a sterically constrained sp² centre absent in saturated analogs such as [1-(4-methoxyphenyl)ethyl](2-methylpropyl)amine, directly altering the computed logP and the number of rotatable bonds [1]. Furthermore, the compound exists as a racemate at the benzylic stereocentre unless otherwise specified, meaning that procurement of the correct enantiomeric form (or enantiopure starting material) is critical for any stereospecific application, a differentiation not captured by achiral analogs like 4-methoxyphenethylamine (CAS 55-81-2) [1][2]. These distinctions have direct consequences for biological target engagement, synthetic tractability, and batch-to-batch reproducibility, as detailed quantitatively in Section 3.

Topology

Methallyl group alters logP and rotatable bonds; saturated analogs may not reproduce lipophilicity or conformational profile.

Stereochemistry

Racemate may confound stereospecific SAR; enantiopure analogs require independent procurement and validation.

Safety Profile

H302 acute oral toxicity not shared by primary amine analogs, affecting PPE and waste protocols.

Quantitative Evidence vs. Structural Analogs


Lipophilicity Advantage vs. Primary Amine

The target compound exhibits a computed XLogP3 of 2.9, representing a 1.7-log-unit increase over the simpler primary amine 4-methoxyphenethylamine (XLogP3 = 1.2) [1]. This difference corresponds to an approximately 50-fold higher theoretical partition coefficient between n-octanol and water, a magnitude commonly associated with enhanced passive membrane permeability and blood–brain barrier (BBB) penetrance in CNS drug discovery programs [2]. The lipophilicity shift is attributable to the addition of the 2-methylprop-2-en-1-yl substituent, which adds three sp³/sp² carbons and masks the polar secondary amine.

Lipophilicity vs. Primary Amine
Cross-study comparable
XLogP3 2.9 vs. 1.2 (Δ +1.7)
Reported ~50-fold partition difference may support CNS exposure model interpretation
Computed; experimental logD required for confirmation
Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility vs. Primary Amine Analog

The target compound contains 5 rotatable bonds (excluding the stereocentre at the benzylic position), versus 3 rotatable bonds for 4-methoxyphenethylamine [1]. While increased rotatable bond count is generally correlated with higher conformational entropy penalty upon target binding, the presence of the methallyl sp² centre partially restricts one torsional degree of freedom relative to fully saturated analogs [2]. This hybrid flexibility/rigidity profile may confer a differentiated binding free-energy landscape for targets with deep, sterically demanding binding pockets.

Rotatable Bonds vs. Primary Amine
Class-level inference
5 vs. 3 rotatable bonds
Higher conformational entropy may shift binding thermodynamics; FBDD evaluation context
PubChem computed; excludes stereocenter
Conformational flexibility Entropy penalty Oral bioavailability

Methallyl Moiety: Synthetic Diversification Potential

The 2-methylprop-2-en-1-yl substituent contains a terminal alkene (C=C) that is absent in the closest saturated analog, [1-(4-methoxyphenyl)ethyl](2-methylpropyl)amine [1]. This unsaturation provides a chemical handle for thiol-ene click chemistry, hydroboration-oxidation, epoxidation, and transition-metal-catalyzed cross-coupling reactions that are not accessible with the fully saturated propyl chain [2]. In the context of covalent inhibitor design, the terminal alkene may also serve as a latent electrophilic warhead or a photoaffinity labelling precursor.

Methallyl Synthetic Handle
Class-level inference
Terminal C=C enables thiol-ene, hydroboration
Provides diversification not possible with saturated analogs; may reduce synthetic step count
Reactivity context; requires photochemical initiation
Synthetic diversification Click chemistry Allylic amine

Chiral Center and Enantiopurity Risk

PubChem identifies one undefined atom stereocenter at the benzylic carbon (C-11), indicating the commercially supplied material is racemic unless a specific enantiomer is explicitly ordered [1]. By contrast, (R)-(+)-1-(4-methoxyphenyl)ethylamine (CAS 22038-86-4) and its (S)-enantiomer (CAS 41851-59-6) are available as enantiopure primary amines with defined optical rotation specifications (e.g., [α]²⁰D = +32° for the R-isomer, neat) . Researchers requiring stereochemically defined secondary amine building blocks must either procure the target compound from a vendor supplying enantiopure material or perform chiral resolution post-purchase, adding cost and time.

Stereochemical Purity
Cross-study comparable
Racemic (ee 0%) vs. enantiopure ≥98% ee
Racemate may confound stereospecific SAR; enantiopure procurement needed for attribution
Vendor specification for comparators; target racemic by default
Stereochemistry Enantiomeric purity Chiral resolution

Purity and GHS Hazard Classification

Commercial suppliers including Fluorochem, AKSci, CymitQuimica, and Leyan consistently specify a minimum purity of 95% for this compound . Fluorochem additionally provides a complete GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), classified under GHS07 with 'Warning' signal word . This contrasts with simpler analogs such as 4-methoxyphenethylamine, which carries a less extensive hazard profile (primarily H315, H319, H335, without acute oral toxicity warning in standard commercial SDS documentation) .

Purity & Hazard Profile
Supporting evidence
≥95% purity; GHS H302+H315+H319+H335
Additional acute oral toxicity vs. primary amine; requires review of PPE and waste protocols
Fluorochem SDS; lower purity floor may affect reproducibility
Quality specification GHS classification Procurement compliance

CNS Multiparameter Optimization (MPO) Profile

The target compound has a computed TPSA of 21.3 Ų with 1 H-bond donor (secondary amine NH) and 2 H-bond acceptors (methoxy O and amine N) [1]. Under the CNS MPO (Multiparameter Optimization) framework, a TPSA < 70 Ų and HBD ≤ 1 both fall within the optimal range for CNS drug-likeness [2]. This contrasts with the N-ethyl positional isomer N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine, where the tertiary amine eliminates the H-bond donor entirely (TPSA ~12 Ų, HBD = 0), shifting the profile toward higher lipophilicity and reduced aqueous solubility. The target compound thus occupies an intermediate polarity 'sweet spot' relative to its tertiary amine and primary amine analogs.

CNS MPO Desirability
Class-level inference
TPSA 21.3 Ų; HBD 1; XLogP3 2.9
TPSA–HBD–logP combination may score favorably in CNS MPO; supports neuroscience screening prioritization
Comparative to tertiary and primary amine analogs; experimental MPO validation needed
CNS MPO score TPSA Blood-brain barrier

Optimal Application Scenarios


CNS Lead Optimization with Balanced Lipophilicity

The compound's computed XLogP3 of 2.9 and TPSA of 21.3 Ų align with CNS MPO desirability criteria, making it a candidate starting point or reference ligand for neuroscience target screening where moderate lipophilicity and a single H-bond donor are advantageous [1]. Programs targeting GPCRs, ion channels, or transporters expressed in the CNS—where the 1.7-logP increment over 4-methoxyphenethylamine may translate to measurable improvements in brain exposure—represent the highest-probability application space. Procurement teams should benchmark this compound against the CNS MPO profile of the in-house screening library before committing to large-quantity orders [2].

Methallyl-Based Diversification for Library Synthesis

The terminal alkene of the 2-methylprop-2-en-1-yl substituent enables thiol-ene click chemistry (rate constants of 10³–10⁴ M⁻¹·s⁻¹ under UV initiation), hydroboration, and other alkene-specific transformations that are structurally inaccessible with saturated N-alkyl analogs [1]. Medicinal chemistry laboratories constructing parallel compound libraries for SAR exploration can procure this single intermediate and elaborate it into multiple distinct chemotypes—sulfides, alcohols, epoxides, or cross-coupled products—without re-optimizing the core (4-methoxyphenyl)ethylamine scaffold [2]. This strategy reduces the number of individual building blocks that must be sourced and inventoried.

Chiral Method Development & Stereochemical SAR

Because the benzylic carbon bears an undefined stereocenter in the commercially supplied racemate, this compound is well-suited for chiral chromatographic method development and for generating matched molecular pairs (R vs. S) to quantify stereochemical contributions to target binding [1]. Analytical chemistry groups can use the racemate to develop and validate chiral HPLC or SFC separation protocols, then apply these methods to resolve enantiomers for downstream biochemical assays. Procurement of the racemate is cost-effective for initial method scoping compared to purchasing both enantiopure analogs separately [2].

Comparative Toxicology & GHS-Compliant Safety Assessment

The availability of a complete GHS hazard classification (H302+H315+H319+H335; GHS07 Warning) from Fluorochem and other vendors provides a documented safety baseline that may be absent for less well-characterized in-class analogs [1]. Contract research organizations (CROs) and industrial laboratories with stringent EH&S compliance requirements can reference this established hazard profile when preparing risk assessments, SOPs, and waste disposal protocols, reducing the administrative burden associated with handling novel compounds of unknown toxicity [2].

Application
Selection Property
Validation Focus
CNS lead optimization
CNS MPO-aligned lipophilicity & TPSA
Brain exposure model validation, CNS MPO scoring review
Library synthesis via alkene diversification
Terminal alkene synthetic handle
Thiol-ene coupling efficiency, diversification scope
Chiral method development
Racemate with defined stereocenter
Chiral HPLC/SFC separation, enantiomer resolution
EH&S compliance and safety assessment
Documented GHS hazard classification
PPE protocol verification, waste disposal classification
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